molecular formula C7H5N3O2 B12974734 3-Ethynyl-5-nitropyridin-4-amine

3-Ethynyl-5-nitropyridin-4-amine

Cat. No.: B12974734
M. Wt: 163.13 g/mol
InChI Key: RNFJHRBOHLWVSN-UHFFFAOYSA-N
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Description

3-Ethynyl-5-nitropyridin-4-amine is a chemical compound with the molecular formula C7H5N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both ethynyl and nitro groups in its structure makes it a compound of interest in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-5-nitropyridin-4-amine typically involves the nitration of pyridine derivatives followed by the introduction of the ethynyl group. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The ethynyl group can be introduced through a subsequent reaction with an appropriate ethynylating agent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-nitropyridin-4-amine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ethynyl group provides a site for additional functionalization, allowing the compound to interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-5-nitropyridin-4-amine is unique due to the presence of both the ethynyl and nitro groups in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

3-ethynyl-5-nitropyridin-4-amine

InChI

InChI=1S/C7H5N3O2/c1-2-5-3-9-4-6(7(5)8)10(11)12/h1,3-4H,(H2,8,9)

InChI Key

RNFJHRBOHLWVSN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=CC(=C1N)[N+](=O)[O-]

Origin of Product

United States

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